molecular formula C19H19Cl2N3O2 B11535309 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide

Cat. No.: B11535309
M. Wt: 392.3 g/mol
InChI Key: VQDLEFUGHJMBNA-WSDLNYQXSA-N
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Description

3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

What sets 3-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE apart from similar compounds is its specific structural features and the presence of both dichlorophenyl and ethylphenyl groups. These structural elements contribute to its unique chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19Cl2N3O2

Molecular Weight

392.3 g/mol

IUPAC Name

N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(4-ethylphenyl)butanediamide

InChI

InChI=1S/C19H19Cl2N3O2/c1-2-13-3-7-16(8-4-13)23-18(25)9-10-19(26)24-22-12-14-5-6-15(20)11-17(14)21/h3-8,11-12H,2,9-10H2,1H3,(H,23,25)(H,24,26)/b22-12+

InChI Key

VQDLEFUGHJMBNA-WSDLNYQXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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